molecular formula C13H13ClN2O B8802439 2-Chloro-1-(6-(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-3-YL)ethanone CAS No. 228710-83-6

2-Chloro-1-(6-(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-3-YL)ethanone

Cat. No. B8802439
M. Wt: 248.71 g/mol
InChI Key: LUYDCKABOZKBMK-UHFFFAOYSA-N
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Patent
US07498329B2

Procedure details

A solution of 5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine (1.00 Kg 3.98 mol) in TBME (7.5 L) was cooled to −70° C. n-Butyl lithium (2.5N in hexane; 1.73 L, 4.32 mol) was added drop-wise over 1 hour maintaining the temperature between −74° C. and −69° C. The mixture was then stirred at a temperature between −74° C. and −69° C. for a further 15 minutes. A solution of 2-chloro-N-methoxy-N-methylacetamide (0.65 Kg, 4.72 mol) in TBME (3.0 L) was then added drop-wise over 100 minutes maintaining the temperature between −73° C. and −67° C. The resulting mixture was then stirred at temperature between −73 and −67° C. for a further 100 minutes. 2N HCl (5.0 L) was then added drop-wise over 45 minutes, allowing the temperature to rise from −70° C. to 17° C. during the addition. TBME (4.0 L) and water (2.0 L) was added to the resulting suspension and the mixture was stirred before allowing the phases to separate. The organic layer was washed with water (2.0 L), and aqueous NaHCO3 (0.13 Kg in 2.0 L of water) and water (2.0 L) before concentrating in vacuo. IPA (1.50 L) was added to the residue and the mixture was heated to reflux. The mixture was then allowed to cool to room temperature and stirred overnight, before cooling to 8-12° C. for 1 hour. The product was collected by filtration, washed with IPA (2×0.1 L) and dried at 45° C. under vacuum overnight. Yield 78.8% (0.78 Kg), δH (CDCl3, 300 MHz) 2.20 (6H, s), 4.70 (2H, s), 5.95 (2H, s), 7.35 (1H, d), 8.40 (1H, dd), 9.15 (1H, d) ppm. MS m/z 249 (MH+).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1.73 L
Type
reactant
Reaction Step One
Name
Quantity
7.5 L
Type
solvent
Reaction Step One
Quantity
0.65 kg
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two
Name
Quantity
5 L
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12]([CH3:13])=[CH:11][CH:10]=[C:9]2[CH3:14])=[N:6][CH:7]=1.C([Li])CCC.[Cl:20][CH2:21][C:22](N(OC)C)=[O:23].Cl>CC(OC)(C)C.O>[Cl:20][CH2:21][C:22]([C:2]1[CH:7]=[N:6][C:5]([N:8]2[C:12]([CH3:13])=[CH:11][CH:10]=[C:9]2[CH3:14])=[CH:4][CH:3]=1)=[O:23]

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
BrC=1C=CC(=NC1)N1C(=CC=C1C)C
Name
Quantity
1.73 L
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
7.5 L
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
0.65 kg
Type
reactant
Smiles
ClCC(=O)N(C)OC
Name
Quantity
3 L
Type
solvent
Smiles
CC(C)(C)OC
Step Three
Name
Quantity
5 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
CC(C)(C)OC
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at a temperature between −74° C. and −69° C. for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between −74° C. and −69° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between −73° C. and −67° C
STIRRING
Type
STIRRING
Details
The resulting mixture was then stirred at temperature between −73 and −67° C. for a further 100 minutes
Duration
100 min
ADDITION
Type
ADDITION
Details
to rise from −70° C. to 17° C. during the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
to separate
WASH
Type
WASH
Details
The organic layer was washed with water (2.0 L), and aqueous NaHCO3 (0.13 Kg in 2.0 L of water) and water (2.0 L)
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
ADDITION
Type
ADDITION
Details
IPA (1.50 L) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to 8-12° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with IPA (2×0.1 L)
CUSTOM
Type
CUSTOM
Details
dried at 45° C. under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClCC(=O)C=1C=NC(=CC1)N1C(=CC=C1C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.